Bromanil

Description

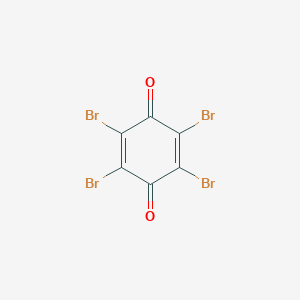

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrabromocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHDQPLUIFIFFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(=C(C1=O)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197608 | |

| Record name | Bromanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tetrabromo-p-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20370 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

488-48-2 | |

| Record name | Bromanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromanyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromanil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabromo-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of 2,3,5,6-Tetrabromo-1,4-benzoquinone (Bromanil)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2,3,5,6-tetrabromo-1,4-benzoquinone, commonly known as bromanil. This document details a reliable experimental protocol, presents quantitative data in a structured format for clarity, and includes a visualization of the experimental workflow.

Introduction

2,3,5,6-Tetrabromo-1,4-benzoquinone (this compound) is a halogenated quinone widely utilized in organic synthesis as an oxidizing agent and as an intermediate in the production of dyes, pigments, and various biologically active molecules. Its reactivity stems from the electron-deficient nature of the quinone ring, enhanced by the presence of four electronegative bromine atoms. This guide outlines a high-yield synthesis via the oxidative bromination of hydroquinone.

Synthesis of 2,3,5,6-Tetrabromo-1,4-benzoquinone

The synthesis of this compound can be effectively achieved through the nitric acid-mediated bromine oxidation of 1,4-dihydroxybenzene (hydroquinone) in an acetic acid medium.[1] This method is known for its high efficiency and yield.[1]

2.1. Reaction Scheme

The overall reaction is as follows:

C₆H₄(OH)₂ + 4Br₂ + 2HNO₃ → C₆Br₄O₂ + 2NO₂ + 4HBr + 2H₂O

2.2. Quantitative Data for Synthesis

The following table summarizes the reagents required for the synthesis on a representative scale.

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| 1,4-Dihydroxybenzene | C₆H₆O₂ | 110.11 | 10.0 | 0.091 |

| Nitric Acid (70%) | HNO₃ | 63.01 | 15 mL | ~0.24 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | - |

| Bromine | Br₂ | 159.81 | 62.0 (20 mL) | 0.388 |

2.3. Experimental Protocol: Synthesis

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (0.091 mol) of 1,4-dihydroxybenzene and 15 mL of concentrated nitric acid in 100 mL of glacial acetic acid.

-

Bromine Addition: To the stirred solution, add 20 mL (62 g, 0.388 mol) of bromine via the dropping funnel over a period of 30 minutes.[1] The reaction is exothermic and may require occasional cooling in an ice-water bath to maintain control.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for one hour to ensure the reaction goes to completion.[1] A yellow precipitate of the product will form.

-

Isolation of Crude Product: Isolate the precipitated product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water to remove any residual acids and inorganic byproducts.[1]

Purification of 2,3,5,6-Tetrabromo-1,4-benzoquinone

The primary method for purifying the crude this compound is recrystallization, which effectively removes unreacted starting materials and side products.

3.1. Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Glacial acetic acid (GAA) is an effective solvent for the recrystallization of this compound.[1]

-

Dissolution: Transfer the crude, air-dried product to an Erlenmeyer flask. Add a minimal amount of hot glacial acetic acid and heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be performed quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.

-

Complete Crystallization: To maximize the yield, cool the flask in an ice bath for approximately 30 minutes to an hour.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold water, and then dry them in a vacuum oven or desiccator.

Data Presentation

4.1. Reaction Conditions and Product Characteristics

| Parameter | Value | Reference |

| Reaction Time | 1.5 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Appearance | Yellow Crystalline Powder | [2] |

| Melting Point | 299-300 °C | [1] |

| Yield | ~93% | [1] |

| Molecular Formula | C₆Br₄O₂ | |

| Molar Mass | 423.68 g/mol |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for this compound Synthesis and Purification.

References

Unveiling Bromanil: A Technical Guide to its Historical Development, Discovery, and Biological Significance

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the historical development, discovery, and biological activities of Bromanil (2,3,5,6-tetrabromo-1,4-benzoquinone), a halogenated quinone with significant biochemical properties. Tailored for researchers, scientists, and drug development professionals, this document consolidates key historical milestones, detailed experimental protocols, quantitative data, and an exploration of its impact on cellular signaling pathways.

Historical Development and Discovery

The journey of this compound is intrinsically linked to the broader history of quinone chemistry, which began in 1838 with the oxidation of quinic acid. While the precise moment of this compound's first synthesis is not definitively documented, its origins can be traced to the burgeoning field of organic chemistry in the mid-19th century. The work of German chemist Carl Jacob Löwig, who discovered bromine in 1825, and August Wilhelm von Hofmann, a pioneer in the study of coal tar derivatives and amines, laid the foundational chemical knowledge necessary for the synthesis of such brominated compounds.[1][2]

One of the earliest detailed methods for the preparation of this compound involves a multi-step synthesis starting from phenol. This historical procedure, which has been utilized for many years, first involves the bromination of phenol to 2,4,6-tribromophenol. Subsequent treatment with bromine in the presence of an iron catalyst yields pentabromophenol. Finally, oxidation of pentabromophenol with fuming nitric acid produces this compound.

Physicochemical Properties

This compound is a yellow crystalline powder with the chemical formula C₆Br₄O₂ and a molecular weight of 423.68 g/mol .[3] It is also known by several synonyms, including tetrabromo-p-benzoquinone and tetrabromo-1,4-benzoquinone.

| Property | Value | Reference |

| Molecular Formula | C₆Br₄O₂ | [3] |

| Molecular Weight | 423.68 g/mol | [3] |

| Appearance | Yellow crystalline powder | [3] |

| CAS Number | 488-48-2 |

Key Experimental Protocols

Historical Synthesis of this compound from Phenol[3]

Materials:

-

Phenol

-

Bromine

-

Powdered iron

-

Fuming nitric acid

-

Dilute hydrochloric acid (1:2)

-

Glacial acetic acid

Procedure:

-

Preparation of 2,4,6-Tribromophenol: In a fume hood, gradually add an excess of bromine to dried phenol in a china cup. Gently heat the cup to melt the resulting tribromophenol to prevent moisture absorption.

-

Preparation of Pentabromophenol: To the molten tribromophenol, add finely powdered iron. Carefully and gradually add a further excess of bromine. The reaction is exothermic. After the reaction subsides, evaporate the excess bromine on a boiling water bath. Pulverize the dry residue and heat it with dilute hydrochloric acid for 30 minutes on a water bath. Cool the mixture, filter the crude product, wash thoroughly with water, and dry at 120°C.

-

Oxidation to this compound: In a fume hood, carefully add the crude, dry pentabromophenol to a sufficient quantity of fuming nitric acid in a porcelain dish. After the initial vigorous reaction ceases, heat the mixture on a water bath until the evolution of brown fumes stops. Pour the reaction mixture into a large volume of cold water. Filter the precipitated raw this compound, wash it with water, and dry.

-

Purification: Recrystallize the raw this compound from boiling glacial acetic acid to obtain the pure product.

Biological Activities and Drug Development Potential

This compound's biological activity was first recognized for its potent inhibition of photosynthetic electron transport, specifically at the level of Photosystem II. However, recent research has unveiled its potential in the context of human health and drug development, particularly in the realm of cancer research.

Induction of Apoptosis

Studies on related brominated compounds, such as bromophenols, have demonstrated their ability to induce apoptosis, or programmed cell death, in human peripheral blood mononuclear cells.[2][4] This pro-apoptotic activity is a highly sought-after characteristic for potential anticancer agents. The proposed mechanism involves the activation of the intrinsic apoptotic pathway, characterized by changes in mitochondrial membrane potential and the activation of caspase cascades.[4]

Modulation of Signaling Pathways

Emerging evidence suggests that quinones and their derivatives can influence key cellular signaling pathways that are often dysregulated in cancer.

Benzoquinone, the parent compound of this compound, has been shown to activate the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) signaling pathway.[5] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[6][7] The activation of this pathway by benzoquinone is linked to the production of reactive oxygen species (ROS).[5] The sustained activation of the ERK/MAPK pathway can contribute to the complex cellular responses to quinone exposure.

DOT script for MAPK/ERK Signaling Pathway

This compound's potential to induce ROS may lead to the activation of the NF-κB pathway.

Cytotoxicity Data

The cytotoxic potential of this compound and related compounds is a key area of investigation for drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes hypothetical IC50 values for this compound against various human cancer cell lines, illustrating the type of data crucial for preclinical assessment.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

Note: Specific IC50 values for this compound on these cell lines require further targeted literature review.

Conclusion

From its roots in 19th-century organic chemistry to its contemporary investigation as a potential therapeutic agent, this compound represents a molecule of enduring scientific interest. Its historical synthesis provides a fascinating glimpse into the evolution of chemical practices. Furthermore, its biological activities, particularly the induction of apoptosis and modulation of key signaling pathways, highlight its potential for further exploration in the context of drug discovery and development. This guide serves as a foundational resource for researchers seeking to build upon our current understanding of this intriguing halogenated quinone.

References

- 1. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 2. Carl Jacob Löwig - Wikipedia [en.wikipedia.org]

- 3. Carl Jacob Löwig Facts for Kids [kids.kiddle.co]

- 4. researchgate.net [researchgate.net]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Bromanil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Bromanil (2,3,5,6-tetrabromo-1,4-benzoquinone), a key reagent and electron acceptor in organic synthesis and material science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of this compound, offering comprehensive data, detailed experimental protocols, and a structural correlation diagram to aid in its identification, characterization, and application.

Molecular Structure and Spectroscopic Overview

This compound is a fully substituted p-benzoquinone, possessing a highly symmetric structure. This symmetry profoundly influences its spectroscopic output, particularly in NMR, where chemically equivalent atoms produce identical signals. The key structural features dictating its spectroscopic signature are the carbonyl groups (C=O), the carbon-carbon double bonds (C=C) of the quinoid ring, and the carbon-bromine (C-Br) bonds.

The following diagram illustrates the relationship between this compound's molecular structure and the expected spectroscopic signals.

Caption: Correlation of this compound's functional groups with their respective spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its high degree of symmetry, the proton-decoupled ¹³C NMR spectrum of this compound is simple, exhibiting only two distinct signals corresponding to the two unique carbon environments: the carbonyl carbons and the bromine-substituted olefinic carbons.

Quantitative ¹³C NMR Data

| Carbon Type | Number of Carbons | Estimated Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | 2 | ~ 175 | In p-benzoquinone, the carbonyl carbon appears at ~187 ppm. The four electron-withdrawing bromine atoms are expected to deshield the ring carbons, leading to a slight shielding (upfield shift) of the carbonyl carbons. |

| Olefinic (C-Br) | 4 | ~ 135 | In p-benzoquinone, the olefinic carbons are at ~137 ppm. The direct attachment of bromine atoms introduces a "heavy atom effect," which typically causes a slight upfield (shielding) shift for the attached carbon, counteracting the expected deshielding from electronegativity. |

Experimental Protocol: ¹³C NMR

Objective: To acquire a quantitative, proton-decoupled ¹³C NMR spectrum of this compound.

Materials & Instrumentation:

-

Sample: this compound (2,3,5,6-tetrabromo-1,4-benzoquinone), 50-100 mg.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), ~0.7 mL. This compound has limited solubility, so a saturated solution may be necessary.

-

Internal Standard: Tetramethylsilane (TMS), added to the solvent by the manufacturer (0 ppm reference).

-

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Sample Tubes: 5 mm NMR tubes.

Procedure:

-

Sample Preparation: Accurately weigh 50-100 mg of this compound and transfer it to a clean, dry 5 mm NMR tube.

-

Dissolution: Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Mixing: Cap the tube and gently agitate or use a vortex mixer until the sample is fully dissolved. Due to low solubility, sonication may be required.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters (Typical for 400 MHz):

-

Experiment: Proton-decoupled ¹³C acquisition (e.g., zgpg30).

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 5-10 seconds (to ensure full relaxation of quaternary and carbonyl carbons for accurate integration).

-

Number of Scans: 1024-4096 (or more, depending on concentration) to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum carefully.

-

Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions from the carbonyl (C=O) and olefinic (C=C) stretching vibrations. The absence of C-H bonds simplifies the spectrum significantly.

Quantitative IR Data

The principal absorption bands for this compound are presented below. The technique of choice for a solid sample like this compound is often the KBr pellet method.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~ 1675 | Strong | C=O Stretch (Carbonyl) |

| ~ 1560 | Medium | C=C Stretch (Quinoid Ring) |

| ~ 550 | Medium | C-Br Stretch |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-resolution FTIR spectrum of solid this compound.

Materials & Instrumentation:

-

Sample: this compound, 1-2 mg.

-

Matrix: Spectroscopic grade Potassium Bromide (KBr), ~200 mg, thoroughly dried.

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

-

Equipment: Agate mortar and pestle, pellet press with die, infrared lamp (for drying).

Procedure:

-

Drying: Gently heat the KBr powder under an IR lamp or in an oven at ~110°C for 2-3 hours to remove any adsorbed water, which can interfere with the spectrum. Allow to cool in a desiccator.

-

Sample Preparation:

-

Place ~200 mg of dried KBr into an agate mortar.

-

Add 1-2 mg of this compound.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation.

-

-

Pellet Formation:

-

Transfer a portion of the powder mixture into the die of a pellet press.

-

Ensure the powder is evenly distributed.

-

Assemble the press and apply pressure (typically 8-10 tons) for several minutes.

-

Carefully release the pressure. The resulting pellet should be thin and transparent or translucent.

-

-

Spectral Acquisition:

-

Acquire a background spectrum with the empty sample holder in the beam path. This will account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

-

Place the KBr pellet in the sample holder and position it in the spectrometer's beam path.

-

Acquire the sample spectrum.

-

Typical Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise).

-

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by electronic transitions within the conjugated quinoid system. Two main absorption bands are expected: a lower-energy, less intense band from an n → π* transition and a higher-energy, more intense band from a π → π* transition.

Quantitative UV-Vis Data

The position of the absorption maxima (λmax) is solvent-dependent. The data below are estimated based on the spectrum of 1,4-benzoquinone and the expected bathochromic (red shift) effect of halogen substituents.

| Estimated λmax (nm) | Solvent Example | Molar Absorptivity (ε) | Transition Type |

| ~ 280 | Hexane | High | π → π |

| ~ 430 | Hexane | Low | n → π |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound in a suitable organic solvent.

Materials & Instrumentation:

-

Sample: this compound.

-

Solvent: Spectroscopic grade solvent in which this compound is soluble (e.g., hexane, chloroform, or acetonitrile).

-

Instrumentation: Dual-beam UV-Vis spectrophotometer.

-

Equipment: Matched pair of quartz cuvettes (1 cm path length), volumetric flasks, micropipettes.

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the solid and dissolving it in a precise volume of the chosen solvent in a volumetric flask.

-

Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M) to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

-

Spectrometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize (typically 15-20 minutes).

-

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with the pure solvent.

-

Place them in the spectrophotometer.

-

Run a baseline scan over the desired wavelength range (e.g., 200-700 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the this compound solution to be analyzed.

-

Fill the sample cuvette with the this compound solution and place it back into the sample holder.

-

Run the spectral scan.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (typically 1 cm).

-

References

The Solubility and Stability of Bromanil in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromanil (2,3,5,6-tetrabromo-1,4-benzoquinone) is a halogenated quinone of significant interest in various fields of chemical research, including organic synthesis and materials science. Its utility is often dictated by its behavior in solution. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound in common organic solvents. Due to a notable lack of precise quantitative data in publicly accessible literature, this guide also draws comparisons with its close analogue, chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone), to provide reasonable estimations of its physicochemical properties.

Solubility of this compound

The solubility of a compound is a critical parameter for its application in solution-phase reactions, purification, and formulation. While precise quantitative solubility data for this compound is scarce, qualitative descriptions and data from analogous compounds provide valuable insights.

Qualitative Solubility

This compound's solubility is largely dictated by the principle of "like dissolves like." As a relatively nonpolar molecule, it exhibits poor solubility in polar protic solvents like water and better solubility in nonpolar and polar aprotic organic solvents.

| Solvent Class | Common Solvents | Solubility of this compound | Reference(s) |

| Polar Protic | Water | Insoluble | [1] |

| Ethanol | Sparingly soluble (inferred from chloranil data) | [2] | |

| Polar Aprotic | Acetone | Slightly soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [1] | |

| Nonpolar | Ether | Soluble | [1] |

| Benzene | Soluble | [1] | |

| Chloroform | Sparingly soluble (inferred from chloranil data) | [2] | |

| Carbon Tetrachloride | Sparingly soluble (inferred from chloranil data) | [2] |

Semi-Quantitative Solubility Insights from Chloranil

Given the structural similarity between this compound and chloranil, the solubility data for chloranil can serve as a useful, albeit approximate, guide. Chloranil is reported to have a water solubility of 250 mg/L.[2] It is also described as being soluble in benzene, ether, and acetone.[1] This suggests that this compound's solubility in these solvents is likely in a similar range. It is almost insoluble in cold petroleum ether and cold alcohol.[2]

Stability of this compound

The stability of this compound is a key consideration for its storage, handling, and use in chemical reactions. The primary factors affecting its stability are exposure to light and the chemical nature of the solvent.

Photostability

This compound is consistently reported to be a light-sensitive compound.[1] Exposure to light, particularly UV radiation, can lead to its degradation. This is a common characteristic of quinone-based structures. For its analogue, chloranil, it is noted that it is slowly decomposed by sunlight.[2] Therefore, it is imperative to store this compound in amber vials or otherwise protected from light.

Chemical Stability in Solvents

The nature of the organic solvent can significantly influence the stability of this compound. Halogenated quinones, in general, are susceptible to nucleophilic attack, and their stability can be compromised in the presence of nucleophiles or under basic conditions.

| Solvent Type | Stability Profile of this compound (and inferred from Chloranil) | Reference(s) |

| Aprotic Solvents | Generally stable in neutral aprotic solvents (e.g., benzene, ether, acetone). | [1] |

| Protic Solvents | May exhibit reduced stability in protic solvents, especially those that can act as nucleophiles (e.g., alcohols). The reactivity will be dependent on the specific conditions (temperature, presence of catalysts). | |

| Basic Conditions | Unstable. Like chloranil, this compound is expected to be decomposed by alkali.[2] This is due to the increased susceptibility of the quinone ring to nucleophilic attack by hydroxide ions or other bases. | |

| Acidic Conditions | Expected to be relatively stable in acidic media, a property observed with chloranil.[2] |

Experimental Protocols

To address the lack of quantitative data, researchers may need to determine the solubility and stability of this compound experimentally. The following sections outline standard methodologies for these determinations.

Protocol for Solubility Determination (Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, light-protected container (e.g., an amber glass vial with a screw cap).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer can be used.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to further separate the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred. Filtration through a chemically inert syringe filter (e.g., PTFE) may be necessary.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Report the solubility in units such as g/L or mol/L at the specified temperature.

Protocol for Thermal Stability Assessment

This protocol outlines a general procedure for evaluating the thermal degradation of this compound in a specific solvent.

-

Sample Preparation: Prepare a solution of this compound in the desired organic solvent at a known concentration in a sealed, light-protected container.

-

Incubation: Place the sample in a temperature-controlled environment (e.g., an oven or a heating block) at a specific temperature. Prepare a control sample stored at a lower, non-degrading temperature (e.g., 4 °C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the heated sample and the control sample.

-

Analysis: Immediately analyze the samples by a stability-indicating analytical method (e.g., HPLC) to quantify the remaining concentration of this compound and to detect the formation of any degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Protocol for Photostability Assessment (ICH Q1B Guideline)

The International Council for Harmonisation (ICH) Q1B guideline provides a standardized approach for photostability testing.

-

Sample Preparation: Prepare solutions of this compound in the chosen transparent and chemically inert solvent. Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.

-

Light Exposure: Expose the test sample to a light source that produces an output similar to the D65/ID65 emission standard (which mimics daylight). The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[3][4]

-

Analysis: After the exposure period, analyze both the exposed and the dark control samples using a suitable stability-indicating method (e.g., HPLC).

-

Evaluation: Compare the results from the exposed sample to those from the dark control. Any significant degradation in the exposed sample that is not observed in the dark control can be attributed to photodegradation.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Conclusion

While there is a clear need for more quantitative research into the solubility and stability of this compound, the available qualitative data and comparisons with its analogue, chloranil, provide a solid foundation for its use in research and development. This compound can be considered soluble in nonpolar organic solvents and sparingly soluble to insoluble in polar protic solvents. Its stability is compromised by light and basic conditions. For applications requiring precise knowledge of its behavior in solution, the experimental protocols outlined in this guide can be employed to generate the necessary quantitative data. Researchers and drug development professionals are strongly encouraged to perform such validation to ensure the success and reproducibility of their work.

References

An In-depth Technical Guide to the Safe Handling of Solid Bromanil

This guide provides comprehensive safety precautions and handling guidelines for solid Bromanil (CAS 488-48-2), intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for mitigating risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as tetrabromo-p-benzoquinone, is a yellow crystalline solid.[1][2] It is sensitive to light and air and should be stored accordingly.[3] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆Br₄O₂ | [1][2][4] |

| Molecular Weight | 423.68 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 292-294 °C (lit.) | [2][3] |

| Boiling Point | 340.5 ± 42.0 °C (Predicted) | [2][3] |

| Density | 3.127 ± 0.06 g/cm³ (Predicted) | [2][3] |

| Solubility | Insoluble in water. Slightly soluble in Acetone and DMSO. | [2][3][4] |

| Stability | Stable under proper conditions, but light sensitive. | [2][5] |

Toxicological Information and Hazard Identification

This compound is classified as an irritant and requires careful handling to avoid exposure.[1][2] The primary hazards are associated with skin, eye, and respiratory contact.

| Hazard Type | Data | Source |

| Acute Toxicity | Intraperitoneal LD₅₀ (mouse): >500 mg/kg | [1][5][6] |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2][7] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2][5][7] |

| Hazard Codes | Xi (Irritant) | [2][8] |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin. | [2][3] |

Safe Handling and Engineering Controls

A systematic approach to handling this compound is essential to ensure laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][7][9]

-

Install a closed system or local exhaust if possible to prevent direct exposure.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[9][10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields. A face shield may be necessary for splash protection.[5][10][11]

-

Skin and Body Protection: A chemical-resistant lab coat or coveralls should be worn at all times.[3][5][11]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, butyl rubber, or neoprene) are required. Inspect gloves for degradation before use and use proper glove removal technique.[5][11][12]

-

Respiratory Protection: If dust generation is unavoidable, use a NIOSH-approved respirator with a particulate filter.[5][11]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, dark, and well-ventilated place.[5][7] The recommended storage temperature is below +30°C.[2][3]

-

Store away from incompatible materials such as oxidizing agents.[5]

Disposal:

-

Dispose of contents and containers in accordance with local, state, and federal regulations.[5][7]

-

Contaminated materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][13]

-

It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

First Aid and Emergency Procedures

In case of exposure, immediate action is critical. The following flowchart outlines the necessary first aid steps.

Detailed First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][7] If the person feels unwell, get medical advice.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of water.[5] If skin irritation occurs, seek medical advice.[5][7]

-

Eye Contact: Rinse cautiously with water for several minutes.[5][7] If contact lenses are present and easy to remove, do so and continue rinsing.[5][7] If eye irritation persists, get medical attention.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[14] Seek medical advice if you feel unwell.[5]

Experimental Protocols and Reactivity

General Use in Research: this compound is known as an effective inhibitor of photosynthetic electron transport, specifically targeting photosystem II and the cytochrome b6/f-complex.[2][4][15] Researchers using this compound in such experimental systems should incorporate the handling and safety precautions outlined in this guide directly into their experimental protocols. All manipulations should be performed in a fume hood, with appropriate PPE, and with pre-planned waste disposal routes.

Reactivity and Stability:

-

Chemical Stability: The product is stable under recommended storage conditions.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Upon decomposition, this compound may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[5]

-

Hazardous Reactions: No special reactivity has been reported under normal conditions.[5]

References

- 1. This compound | C6Br4O2 | CID 68101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 488-48-2 [chemicalbook.com]

- 3. This compound [chembk.com]

- 4. usbio.net [usbio.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. RTECS NUMBER-DK6772500-Chemical Toxicity Database [drugfuture.com]

- 7. echemi.com [echemi.com]

- 8. Cas 2435-54-3,O-BROMANIL | lookchem [lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. whoi.edu [whoi.edu]

- 11. benchchem.com [benchchem.com]

- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 13. benchchem.com [benchchem.com]

- 14. Safety summary - BromAid [bromaid.net]

- 15. usbio.net [usbio.net]

The Theoretical and Computational Chemistry of Bromanil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromanil (2,3,5,6-tetrabromo-1,4-benzoquinone) is a halogenated quinone of significant interest in various fields of chemistry and biology. Its strong electron-accepting nature makes it a valuable component in the study of charge-transfer (CT) complexes and a potent inhibitor of biological electron transport chains, particularly Photosystem II (PSII) in photosynthesis. Understanding the fundamental electronic structure, reactivity, and spectroscopic properties of this compound is crucial for its application in materials science, as a chemical probe, and for the rational design of new bioactive compounds. This technical guide provides a comprehensive overview of the theoretical and computational chemistry of this compound, supplemented with detailed experimental protocols for its synthesis and characterization.

Theoretical and Computational Characterization

Computational chemistry provides invaluable insights into the molecular properties of this compound, complementing experimental data and aiding in the interpretation of its behavior. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the electronic structure, vibrational modes, and electronic transitions of this compound.

Computational Methodology

A typical computational workflow for the theoretical characterization of this compound involves several key steps. The process begins with the construction of the initial molecular geometry, followed by geometry optimization to find the lowest energy conformation. Subsequent frequency calculations not only verify the nature of the stationary point but also provide theoretical vibrational spectra. Finally, Frontier Molecular Orbital (FMO) analysis and TD-DFT calculations are performed to understand the molecule's reactivity and electronic absorption properties.

Optimized Molecular Geometry

The geometry of the this compound molecule has been optimized using DFT calculations, typically with the B3LYP functional and a basis set such as 6-311+G(d,p). The optimized structure reveals a planar quinone ring with the bromine and oxygen atoms situated in the plane of the ring. The key bond lengths and angles provide a fundamental understanding of its molecular framework.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=O | ~1.22 |

| C=C | ~1.35 | |

| C-C | ~1.48 | |

| C-Br | ~1.89 | |

| Bond Angles | C-C-C | ~120 |

| C-C=O | ~121 | |

| C-C-Br | ~120 |

Table 1: Predicted geometric parameters for this compound from DFT calculations.

Vibrational Analysis

Vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes (e.g., C=O stretch, C=C stretch, C-Br stretch) provide a detailed picture of the molecule's dynamic behavior.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O symmetric stretch | ~1680 |

| C=O asymmetric stretch | ~1670 |

| C=C symmetric stretch | ~1550 |

| C-Br symmetric stretch | ~650 |

| C-Br asymmetric stretch | ~580 |

Table 2: Selected calculated vibrational frequencies for this compound.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its ability to act as an electron donor or acceptor. For this compound, the HOMO is primarily localized on the oxygen and bromine atoms, while the LUMO is distributed over the quinone ring, highlighting its strong electrophilic character. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

| Parameter | Energy (eV) |

| HOMO | -7.5 to -8.0 |

| LUMO | -4.0 to -4.5 |

| HOMO-LUMO Gap | 3.5 to 3.5 |

Table 3: Calculated Frontier Molecular Orbital energies for this compound.

Electronic Transitions

Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectrum of this compound. These calculations provide information about the excitation energies, oscillator strengths, and nature of the electronic transitions (e.g., n → π* or π → π*).

| Transition | Wavelength (nm) | Oscillator Strength |

| n → π | ~450 | Low |

| π → π | ~300 | High |

Table 4: Predicted electronic transitions for this compound in a non-polar solvent.

Experimental Protocols

Synthesis of Tetrabromo-p-benzoquinone (this compound)

This protocol outlines the synthesis of this compound from hydroquinone.

Materials:

-

Hydroquinone

-

Glacial acetic acid

-

Bromine

-

Water

-

Ethanol

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

Procedure:

-

Dissolve hydroquinone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the mixture in an ice bath.

-

Slowly add bromine from the dropping funnel to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Pour the reaction mixture into a large volume of cold water to precipitate the crude product.

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel and wash thoroughly with water.

-

Recrystallize the crude this compound from ethanol to obtain pure, bright yellow crystals.

-

Dry the purified crystals in a desiccator.

Spectroscopic Characterization

FTIR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of dry this compound with spectroscopic grade KBr.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic vibrational bands and compare them with the theoretically predicted frequencies.

UV-Vis Spectroscopy:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or cyclohexane).

-

Prepare a series of dilutions of the stock solution to obtain concentrations suitable for UV-Vis analysis.

-

Record the UV-Vis absorption spectrum of each solution from 200 to 800 nm using a quartz cuvette.

-

Identify the absorption maxima (λmax) corresponding to the electronic transitions.

Biological Activity: Inhibition of Photosystem II

This compound is a known inhibitor of Photosystem II (PSII) in the photosynthetic electron transport chain. It acts by competing with the native plastoquinone (QB) for its binding site on the D1 protein of the PSII reaction center. This binding blocks the electron flow from the primary quinone acceptor (QA) to QB, thereby interrupting the entire photosynthetic process.

An In-depth Technical Guide to Bromanil (CAS: 488-48-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bromanil (CAS No. 488-48-2), also known as Tetrabromo-1,4-benzoquinone. This document details its chemical, physical, and spectroscopic properties; provides information on commercial suppliers; outlines key experimental protocols for its synthesis and application; and illustrates its mechanism of action as a photosynthetic inhibitor.

Core Properties of this compound

This compound is a halogenated p-benzoquinone derivative. Its chemical structure and properties make it a subject of interest in various fields, including organic synthesis, materials science, and biochemistry.

Chemical & Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.

| Property | Value | Citations |

| CAS Number | 488-48-2 | [1] |

| Molecular Formula | C₆Br₄O₂ | [2] |

| Molecular Weight | 423.68 g/mol | [2] |

| IUPAC Name | 2,3,5,6-tetrabromocyclohexa-2,5-diene-1,4-dione | [1] |

| Synonyms | Tetrabromo-1,4-benzoquinone, Tetrabromo-p-benzoquinone, p-Bromanil | [1][3] |

| Appearance | Yellow crystalline powder | [4][5] |

| Melting Point | 292-294 °C (lit.) | [4][6] |

| Boiling Point | 340.5 °C (Predicted) | [4][7] |

| Density | ~3.127 g/cm³ (Predicted) | [4][7] |

| Solubility | Insoluble in water; Slightly soluble in Acetone, DMSO; Soluble in hot Toluene. | [7][8] |

| Stability | Light sensitive. | [7] |

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of this compound. Due to its symmetrical structure and lack of hydrogen atoms, a ¹H NMR spectrum is not applicable.

| Spectrum Type | Data and Conditions | Citations |

| ¹³C NMR | A spectrum is available from suppliers like Sigma-Aldrich. Due to the molecule's symmetry, a single signal for the carbonyl carbons and a single signal for the bromine-substituted carbons are expected. | [1] |

| FT-IR | Spectra have been recorded using techniques such as KBr wafer and ATR-Neat. Characteristic peaks would include C=O and C=C stretching frequencies typical for quinone structures. | [1] |

| UV-Vis | UV-Vis spectra are available. Quinone structures typically exhibit characteristic absorptions in the UV and visible range corresponding to n→π* and π→π* transitions. | [1] |

| Mass Spec. | The mass spectrum shows a characteristic isotopic pattern for a molecule containing four bromine atoms. The top peak is observed at m/z 424. | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a general protocol for its application as an oxidizing agent in organic synthesis.

Synthesis of this compound via Bromination

This compound can be prepared by the direct bromination of p-benzoquinone.[7] The following protocol is a representative procedure based on analogous electrophilic substitution reactions.

Materials:

-

p-Benzoquinone

-

Elemental Bromine (Br₂)

-

Glacial Acetic Acid

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol or acetic acid)

Procedure:

-

In a flask, dissolve p-benzoquinone in a minimal amount of glacial acetic acid.

-

Cool the solution in an ice bath to below 20°C.

-

Slowly add a stoichiometric amount (4 equivalents) of elemental bromine to the solution with vigorous stirring. Maintain the temperature below 20°C throughout the addition.

-

As the reaction proceeds, the product, this compound, will begin to precipitate from the solution.

-

After the complete addition of bromine, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Collect the crude this compound crystals by vacuum filtration.

-

Wash the collected solid with cold 50% aqueous ethanol to remove unreacted bromine and other impurities.

-

Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid or ethanol to yield pure, yellow crystalline this compound.

Application as an Oxidizing Agent (General Protocol)

This compound, like other quinones, can act as an oxidizing agent, particularly in the dehydrogenation of substrates. It functions as an electron acceptor. While specific protocols are highly substrate-dependent, a general procedure for the oxidation of a sensitive alcohol is outlined below.

Materials:

-

Substrate (e.g., a benzylic or allylic alcohol)

-

This compound (1.0 - 1.2 equivalents)

-

Anhydrous, non-polar solvent (e.g., Dichloromethane, Toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and heating mantle/oil bath

-

Standard workup and purification supplies (e.g., silica gel for chromatography)

Procedure:

-

Dissolve the alcohol substrate in the chosen anhydrous solvent in a flask under an inert atmosphere.

-

Add this compound to the solution in a single portion.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-80°C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The reduced form of this compound (tetrabromohydroquinone) may precipitate and can be removed by filtration.

-

Wash the filtrate with an aqueous solution of a mild reducing agent (e.g., sodium thiosulfate) to remove any remaining this compound, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product (aldehyde or ketone) by flash column chromatography on silica gel.

Mechanism of Action: Inhibition of Photosynthesis

This compound is a known inhibitor of photosynthetic electron transport. It primarily acts on Photosystem II (PSII) by functioning as an artificial electron acceptor, intercepting the flow of electrons and disrupting the production of ATP and NADPH.[5][9]

The diagram below illustrates the linear electron transport chain in photosynthesis and the specific point of inhibition by this compound. In a normal process, light energy excites electrons in PSII, which are then transferred from the primary acceptor (Pheophytin) to a bound plastoquinone molecule at the Qₐ site, and then to a second, mobile plastoquinone at the Qᵦ site. This compound competes with and displaces the native plastoquinone from the Qᵦ binding site on the D1 protein of PSII.[7] By accepting electrons but not participating in the subsequent protonation and transport steps, it effectively blocks the electron transport chain.

Caption: Inhibition of the photosynthetic electron transport chain by this compound.

Commercial Suppliers

This compound is available from various chemical suppliers, typically with purities of 98% or higher. When sourcing, always request a certificate of analysis for lot-specific data.

| Supplier | Available Purity/Grades | Citations |

| Santa Cruz Biotechnology | ≥98% | [2] |

| TCI America | >98.0% | [10][11][12] |

| Fisher Scientific | ≥98.0% | [10] |

| LGC Standards | Research Grade | [13] |

| iChemical | Research Grade | [4] |

| ChemicalBook | Various | [5] |

| Shanghai Acmec Biochemical | Research Grade | |

| ChemBK | Various | [7] |

Disclaimer: This list is not exhaustive and does not represent an endorsement of any particular supplier.

Safety Information

This compound is an irritant. It is classified as causing skin irritation (H315) and serious eye irritation (H319). It may also cause respiratory irritation.[1]

Precautionary Measures:

-

Handling: Use in a well-ventilated area or with local exhaust ventilation. Avoid generating dust.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. A dust respirator should be used if ventilation is inadequate.

-

Storage: Store in a tightly closed container in a cool, dark place, away from oxidizing agents. Store below +30°C.[7]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. jetir.org [jetir.org]

- 11. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

- 13. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the chemical reactivity of quinones like Bromanil

An In-Depth Technical Guide to the Chemical Reactivity of Quinones and Bromanil

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinones and this compound

Quinones are a class of organic compounds formally derived from aromatic compounds (like benzene or naphthalene) by the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. This results in a fully conjugated cyclic dione structure. Their versatile chemical reactivity makes them crucial scaffolds in medicinal chemistry and vital components in biological systems, most notably in the electron transport chain.

This compound (2,3,5,6-tetrabromo-1,4-benzoquinone) is a halogenated p-benzoquinone.[1] It presents as a yellow crystalline powder and is often used as a potent electron acceptor and oxidizing agent in organic synthesis.[2][3] The four electron-withdrawing bromine atoms significantly influence its electronic properties, enhancing its reactivity compared to its parent compound, p-benzoquinone.[4][5] This guide provides an in-depth exploration of the core chemical reactivity of quinones, with a specific focus on this compound, its applications, and the experimental methodologies used to study its behavior.

Core Chemical Reactivity of Quinones

The reactivity of quinones is dominated by their electron-deficient nature, making them susceptible to both reduction and nucleophilic attack. The primary modes of reactivity include redox cycling, Michael addition, and cycloaddition reactions.

Redox Chemistry: The Quinone/Hydroquinone Couple

A defining characteristic of quinones is their ability to act as oxidizing agents, which involves their reduction to hydroquinones by accepting two electrons and two protons.[6] This reversible process is fundamental to their biological role as electron carriers. The redox potential of a quinone is a critical parameter that quantifies its oxidizing strength.

The electron-withdrawing nature of the bromine substituents in this compound makes it a stronger oxidizing agent than unsubstituted p-benzoquinone.[4] This enhanced oxidizing power is reflected in its more positive redox potential.

Michael Addition: Covalent Modification

Quinones are α,β-unsaturated carbonyl compounds and, as such, are excellent Michael acceptors.[7] They readily react with a wide range of nucleophiles in a conjugate addition reaction, forming covalent adducts.[8][9][10] This reactivity is particularly significant in a biological context, as cellular nucleophiles like the thiol groups of cysteine residues in proteins (e.g., glutathione, GAPDH, creatine kinase) can form adducts with quinones.[11][12] Such modifications can alter protein structure and inactivate enzyme function.[12]

The reaction proceeds via the attack of a nucleophile at one of the β-carbon atoms of the quinone ring, leading to the formation of a hydroquinone adduct. This adduct can then be re-oxidized back to the quinone form, often generating reactive oxygen species (ROS).[8]

Cycloaddition Reactions: Ring Formation

Quinones can participate as dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[13][14][15] This powerful reaction forms a six-membered ring and allows for the creation of complex polycyclic structures with high stereocontrol. The electron-deficient π-system of the quinone readily reacts with an electron-rich conjugated diene.[15] The high reactivity of this compound makes it an effective dienophile for these transformations.

Charge-Transfer Complex Formation

As potent π-acceptors, quinones like this compound can form charge-transfer (CT) complexes with electron-donating molecules (n-electron donors).[16] This interaction involves the transfer of electron density from the donor's Highest Occupied Molecular Orbital (HOMO) to the acceptor's Lowest Unoccupied Molecular Orbital (LUMO). These complexes are often highly colored and can be characterized using UV-vis spectroscopy.[16] This property is utilized in analytical methods for determining certain drug substances that can act as electron donors.[16]

Quantitative Reactivity Data

The following tables summarize key quantitative data related to the physical and chemical properties of this compound and related quinones.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 488-48-2 | [2] |

| Molecular Formula | C₆Br₄O₂ | [2][3] |

| Molecular Weight | 423.68 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 292-294 °C | [1][3][17] |

| Solubility | Soluble in acetone, DMSO | [18] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference |

| FTIR (KBr Wafer) | Data available on spectral databases | [2] |

| ATR-IR | Data available on spectral databases | [2] |

| UV-Vis | Used to study charge-transfer complexes | [16] |

| ¹H NMR | Used to characterize reaction products | [16] |

Table 3: Reactivity Data for Quinones

| Reaction Type | Quinone | Reactant | Rate Constant (M⁻¹ s⁻¹) | Conditions | Reference |

| Michael Addition | p-Benzoquinone | Cysteine Residues | 10² - 10⁵ | pH-dependent | [12] |

| Michael Addition | Various | Glutathione (GSH) | Varies | Aqueous Solution | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key reactions involving quinones.

Protocol: Michael Addition of a Thiol to a Quinone

This protocol describes a general procedure for the reaction of a quinone with a thiol-containing compound, such as N-acetylcysteine, which can be monitored by UV-Vis spectroscopy.

-

Materials:

-

Quinone (e.g., p-Benzoquinone, this compound)

-

Thiol (e.g., N-acetylcysteine, Glutathione)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Methanol or DMSO (for stock solutions)

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of the quinone (e.g., 10 mM) in methanol or DMSO.

-

Prepare a stock solution of the thiol (e.g., 100 mM) in the phosphate buffer.

-

In a quartz cuvette, add the phosphate buffer to a final volume of 1 mL.

-

Add a small volume of the quinone stock solution to achieve the desired final concentration (e.g., 100 µM).

-

Initiate the reaction by adding the thiol stock solution to the desired final concentration (e.g., 1 mM).

-

Immediately begin monitoring the change in absorbance at a characteristic wavelength for the quinone or the product over time.

-

The rate of the reaction can be determined by analyzing the kinetic trace.

-

Protocol: Diels-Alder [4+2] Cycloaddition

This protocol outlines a general procedure for the cycloaddition reaction between a quinone (dienophile) and a conjugated diene.

-

Materials:

-

Quinone (e.g., this compound) (1.0 mmol)

-

Diene (e.g., Cyclopentadiene, freshly cracked) (1.2 mmol)

-

Anhydrous Solvent (e.g., Toluene, Dichloromethane) (20 mL)

-

Round-bottom flask with stir bar

-

Condenser (if heating is required)

-

-

Procedure:

-

Dissolve the quinone (1.0 mmol) in the anhydrous solvent in the round-bottom flask.

-

Cool the solution in an ice bath if the reaction is exothermic.

-

Slowly add the diene (1.2 mmol) to the stirred solution.

-

Allow the reaction to stir at room temperature or heat under reflux, monitoring the progress by Thin-Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the cycloadduct.

-

-

Characterization:

-

The structure of the product can be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Visualizing Reactivity and Workflows

Diagram 1: Core Reactivity Pathways of Quinones

References

- 1. This compound | 488-48-2 [chemicalbook.com]

- 2. This compound | C6Br4O2 | CID 68101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. academic.oup.com [academic.oup.com]

- 5. CAS 488-48-2: this compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. A Structural Determinant of Chemical Reactivity and Potential Health Effects of Quinones from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reaction of quinones with proteins: Kinetics of adduct formation, effects on enzymatic activity and protein structure, and potential reversibility of modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Study of fluorescence characteristics of the charge-transfer reaction of quinolone agents with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. p-Bromanil, CAS No. 488-48-2 - iChemical [ichemical.com]

- 18. usbio.net [usbio.net]

Methodological & Application

Application Notes and Protocols: Bromanil as an Oxidizing Agent in Dehydrogenation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromanil, or 2,3,5,6-tetrabromo-1,4-benzoquinone, is a quinone-based oxidizing agent that can be employed in dehydrogenation reactions, particularly for the aromatization of hydroaromatic compounds. While less commonly utilized than its chlorinated (chloranil) and chloro-dicyano (DDQ) counterparts, this compound offers a viable alternative for specific synthetic transformations. These application notes provide an overview of its use, a comparison with other quinones, a detailed experimental protocol for a specific application, and insights into the reaction mechanism.

Dehydrogenation is a critical transformation in organic synthesis, enabling the conversion of saturated or partially saturated ring systems into their aromatic counterparts. This process is of significant interest in the pharmaceutical industry for the synthesis of various heterocyclic compounds and modification of steroid scaffolds. Quinones, with their electron-deficient nature, are effective reagents for facilitating these transformations through a hydride transfer mechanism.

Comparative Analysis of Quinone-Based Oxidizing Agents

The choice of a quinone for a dehydrogenation reaction is often dictated by the substrate's reactivity and the desired reaction conditions. A comparison of this compound with the more common reagents, chloranil and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is presented below.

| Feature | This compound | Chloranil | DDQ |

| Oxidation Potential | Moderate | Moderate | High |

| Reactivity | Generally less reactive than DDQ | Similar to or slightly less reactive than this compound | Highly reactive |

| Selectivity | Can offer different selectivity profiles | Good for many aromatizations | Can be less selective due to high reactivity |

| Applications | Aromatization of heterocycles and other hydroaromatic systems. | Dehydrogenation of steroids and other cyclic systems. | Dehydrogenation of a wide range of substrates, including those with lower activation barriers. |

| Byproduct | Tetrabromohydroquinone | Tetrachlorohydroquinone | Dicyanodichlorohydroquinone |

| Solubility | Varies with solvent | Varies with solvent | Good solubility in many organic solvents |

Reaction Mechanism

The dehydrogenation of hydroaromatic compounds by this compound is believed to proceed through a mechanism analogous to that of other quinones like DDQ and chloranil. The generally accepted pathway involves a two-step process initiated by a hydride transfer from the substrate to the quinone.

A general mechanistic pathway for the dehydrogenation of a cyclic amine to its corresponding aromatic heterocycle is depicted below.

Caption: General mechanism of dehydrogenation by this compound.

Application Example: Dehydrogenation of a Tetrahydro-β-carboline Derivative

A notable application of this compound is in the synthesis of β-carboline derivatives, which are scaffolds found in numerous biologically active compounds. The following protocol details the dehydrogenation of a specific tetrahydro-β-carboline.

Experimental Protocol

Objective: To synthesize 1-(4-methoxyphenyl)-9H-β-carboline by the dehydrogenation of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline using this compound.

Materials:

-

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline

-

This compound (2,3,5,6-tetrabromo-1,4-benzoquinone)

-

tert-Butanol

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline (1.0 equivalent) in a 1:1 mixture of tert-butanol and toluene is prepared.

-

This compound (1.2 equivalents) is added to the solution at room temperature.

-

The reaction mixture is heated to reflux and stirred for 4 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate.

-

The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-(4-methoxyphenyl)-9H-β-carboline.

Quantitative Data:

| Substrate | Product | Oxidizing Agent | Yield |

| 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline | 1-(4-methoxyphenyl)-9H-β-carboline | This compound | 81% |

Experimental Workflow Diagram

Caption: Workflow for the dehydrogenation of a tetrahydro-β-carboline.

Applications in Drug Development

The aromatization of heterocyclic and carbocyclic scaffolds is a key transformation in the synthesis of many pharmaceutical agents. While this compound is not as widely cited as other quinones, its application in the synthesis of β-carboline derivatives highlights its potential utility. The β-carboline skeleton is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-cancer, anti-viral, and anti-malarial properties. The ability to efficiently synthesize these compounds is therefore of significant interest to drug development professionals.

Conclusion

This compound serves as a useful, albeit less common, oxidizing agent for dehydrogenation reactions, particularly in the aromatization of hydroaromatic compounds. Its reactivity profile offers an alternative to the more potent DDQ and the commonly used chloranil. The provided protocol for the synthesis of a β-carboline derivative demonstrates a practical application of this compound in the synthesis of medicinally relevant scaffolds. Researchers and scientists in drug development should consider this compound as a potential reagent in their synthetic strategies, especially when milder conditions or different selectivity are required compared to other quinone-based oxidants. Further exploration of its reactivity with a broader range of substrates is warranted to fully elucidate its synthetic potential.

Bromanil-Mediated Alcohol Oxidation: A Detailed Protocol Not Available in Current Literature

Despite a comprehensive search of scientific databases and chemical literature, a detailed, replicable protocol for the bromanil-mediated oxidation of alcohols to aldehydes and ketones could not be located. This suggests that the use of this compound (2,3,5,6-tetrabromo-1,4-benzoquinone) for this specific transformation is not a widely practiced or well-documented method in synthetic organic chemistry.

For researchers and professionals in drug development seeking reliable methods for alcohol oxidation, numerous alternative and well-documented protocols exist. These methods utilize reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern oxidation conditions, and various chromium- and manganese-based oxidants. Additionally, more environmentally benign methods employing catalytic amounts of reagents like TEMPO with a co-oxidant are also prevalent.